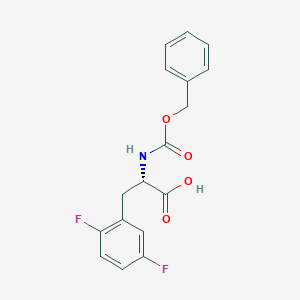

Cbz-2,5-Difluoro-L-Phenylalanine

Description

Significance of Fluorine Substitution in Unnatural Amino Acid Design

The high electronegativity of fluorine creates a strong carbon-fluorine bond and significantly alters the electronic distribution within the amino acid side chain. nih.govbeilstein-journals.org This can influence the pKa of nearby functional groups and modulate non-covalent interactions, such as hydrogen bonding and aromatic stacking. While often considered a bioisostere of hydrogen due to its small size, the steric and electronic perturbations introduced by fluorine can be substantial. nih.gov The introduction of one or more fluorine atoms can alter the hydrophobicity of the amino acid, a key factor in protein folding and stability. rsc.org

| Property | Effect of Fluorine Substitution |

| Electronic Properties | Increases electronegativity, alters charge distribution, can influence pKa of adjacent groups. nih.govbeilstein-journals.org |

| Steric Properties | Minimal steric perturbation compared to other halogens, but can influence local conformation. nih.gov |

| Hydrophobicity | Can increase or decrease hydrophobicity depending on the degree and position of fluorination. rsc.org |

| Bond Strength | The C-F bond is exceptionally strong, enhancing metabolic stability. nih.govbeilstein-journals.org |

Fluorine's influence extends to the conformational preferences of the amino acid side chain and its interactions within a larger biomolecule. The polar C-F bond can engage in favorable electrostatic interactions and can influence the rotational barriers of the side chain. nih.gov This can lead to a preference for specific rotamers, thereby subtly directing the local and, in some cases, the global conformation of a peptide or protein. nih.govacs.org These conformational constraints can be exploited to stabilize desired secondary structures, such as α-helices or β-sheets, or to probe the conformational requirements for protein-ligand binding. nih.govacs.org

Overview of Cbz-2,5-Difluoro-L-Phenylalanine within the Context of Protected Unnatural Amino Acids

This compound is a derivative of the unnatural amino acid 2,5-difluorophenylalanine. It features a carboxybenzyl (Cbz or Z) group attached to the amine functionality. This protecting group is crucial in peptide synthesis, preventing the amino group from participating in unwanted side reactions during the formation of peptide bonds. organic-chemistry.orggoogle.com The Cbz group is stable under various reaction conditions but can be readily removed, typically through hydrogenolysis, to reveal the free amine for subsequent coupling steps. organic-chemistry.org

| Compound | Molecular Formula | Key Features |

| 2,5-Difluoro-L-Phenylalanine | C9H9F2NO2 | Unnatural amino acid with two fluorine substitutions on the phenyl ring. |

| Carboxybenzyl (Cbz) Group | C8H7O2 | A common amine protecting group in peptide synthesis. organic-chemistry.orggoogle.com |

| This compound | C17H15F2NO4 | The protected form of the amino acid, ready for use in peptide synthesis. |

The synthesis of fluorinated phenylalanines can be achieved through various methods, including the use of Schöllkopf reagents. beilstein-journals.org The development of synthetic routes to compounds like this compound is essential for their incorporation into peptide-based therapeutics and research tools. beilstein-journals.orgresearchgate.net The strategic use of such protected, fluorinated amino acids allows for the precise engineering of peptides with tailored properties, advancing our understanding and application of protein science.

Structure

3D Structure

Properties

Molecular Weight |

335.37 |

|---|---|

Origin of Product |

United States |

Chemical Reactivity and Advanced Derivatization Strategies of Cbz 2,5 Difluoro L Phenylalanine

Modifications of the Amino Acid Side Chain for Specific Research Applications

The phenyl ring of 2,5-Difluoro-L-Phenylalanine offers a site for further chemical modification, enabling the introduction of probes and handles for various research applications.

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The introduction of bioorthogonal handles, such as azides and alkynes, onto the 2,5-difluorophenylalanine scaffold allows for its subsequent labeling with reporter molecules (e.g., fluorophores, affinity tags) via "click chemistry" reactions. nih.gov

The synthesis of such derivatives typically starts from a precursor that can be chemically modified. For instance, a bromo- or iodo-substituted 2,5-difluorobenzaldehyde (B1295323) could be used as a starting material in the azalactone synthesis of the amino acid. beilstein-journals.org The resulting halogenated phenylalanine derivative can then be subjected to palladium-catalyzed cross-coupling reactions to introduce an alkyne or a precursor to an azide (B81097) group. Alternatively, an amino- or hydroxy-substituted difluorophenylalanine could be synthesized and subsequently converted to an azide or functionalized with an alkyne-containing linker.

Table 2: Examples of Bioorthogonal Handles

| Handle | Reactive Partner | Click Reaction |

|---|---|---|

| Azide (-N₃) | Alkyne (e.g., cyclooctyne) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) nih.gov |

| Azide (-N₃) | Terminal Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Terminal Alkyne | Azide | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Strained Alkenes (e.g., trans-cyclooctene) | Tetrazine | Inverse Electron Demand Diels-Alder (IEDDA) nih.gov |

Isotopic labeling with stable isotopes such as ¹³C and ¹⁵N is an indispensable tool in NMR spectroscopy for the structural and dynamic analysis of peptides and proteins. nih.govnih.gov Cbz-2,5-Difluoro-L-Phenylalanine can be synthesized with isotopic labels to serve as a specific probe in biological systems.

The synthesis of isotopically labeled this compound can be achieved by using labeled starting materials in its chemical synthesis. For example, ¹³C-labeled N-acetylglycine or a ¹³C-labeled 2,5-difluorobenzaldehyde could be employed in the azalactone synthesis method. beilstein-journals.orgnih.gov For ¹⁵N labeling, a labeled source of nitrogen, such as ¹⁵NH₄Cl, can be used in the appropriate synthetic step. cam.ac.uk

Alternatively, for incorporation into proteins expressed in cellular systems, isotopically labeled 2,5-difluoro-L-phenylalanine can be supplied in the growth medium of auxotrophic bacterial strains. cam.ac.uk The labeled amino acid is then incorporated into the protein sequence, allowing for site-specific NMR analysis. Uniform labeling of a protein with ¹⁵N and/or ¹³C is a common strategy, and specific labeling of the fluorinated phenylalanine provides a powerful tool to probe its local environment and interactions within the protein. nih.gov

Table 3: Common Isotopes Used in Biomolecular NMR

| Isotope | Natural Abundance (%) | Application |

|---|---|---|

| ¹H | 99.98 | Standard NMR, provides high sensitivity |

| ¹³C | 1.1 | Structural and dynamics studies, requires enrichment sigmaaldrich.com |

| ¹⁵N | 0.37 | Backbone and side-chain analysis, requires enrichment isotope.com |

| ¹⁹F | 100 | Direct probe of fluorinated molecules, sensitive to local environment |

Formation of Activated Intermediates for Peptide Coupling Reactions

For this compound to be incorporated into a peptide sequence, its carboxylic acid group must be activated to facilitate the formation of an amide bond with the amino group of the adjacent amino acid. youtube.com This activation is typically achieved through the use of coupling reagents.

Common coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) to suppress side reactions and reduce racemization. mdpi.com The reaction of the Cbz-protected amino acid with the coupling reagent forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic amine of the coupling partner to form the peptide bond. mdpi.com

Table 4: Common Peptide Coupling Reagents

| Reagent Class | Examples | Activating Species |

|---|---|---|

| Carbodiimides | DCC, DIC | O-Acylisourea |

| Phosphonium Salts | BOP, PyBOP | Acyloxyphosphonium salt |

| Uronium/Aminium Salts | HBTU, HATU, COMU | Activated ester |

Applications in Peptide Chemistry and Protein Engineering Research

Strategic Incorporation into Peptide Sequences

The introduction of 2,5-difluoro-L-phenylalanine into peptide chains can be achieved through both solid-phase and solution-phase synthesis methodologies. The choice of the N-α-protecting group, such as the carbobenzyloxy (Cbz) group, is critical for the successful synthesis of peptides containing this modified amino acid.

Solid-Phase Peptide Synthesis (SPPS) Efficiency and Purity Considerations

Solid-phase peptide synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides. The efficiency of incorporating Cbz-2,5-Difluoro-L-Phenylalanine into a growing peptide chain on a solid support depends on several factors, including the choice of coupling reagents, reaction times, and the steric and electronic properties of the amino acid itself. While specific quantitative data on the coupling efficiency of this compound is not extensively documented, general principles of SPPS suggest that the difluoro-substitution on the phenyl ring could present steric challenges, potentially requiring optimized coupling conditions or longer reaction times to ensure complete acylation of the N-terminal amine of the resin-bound peptide.

The purity of the final peptide is contingent upon the efficiency of both the coupling and deprotection steps. Incomplete coupling can lead to deletion sequences, which can be difficult to separate from the target peptide. The choice of coupling reagents, such as carbodiimides (e.g., DCC, DIC) or uronium/aminium salts (e.g., HBTU, HATU), can significantly impact the efficiency and minimize side reactions. The following table illustrates typical yields and purities that can be achieved in SPPS of different peptide sequences using various manual and automated protocols, providing a general benchmark for what might be expected when incorporating modified amino acids like 2,5-difluorophenylalanine.

Table 1: Comparison of Yields and Purity in Different SPPS Protocols

| Peptide Sequence | Synthesis Protocol | Crude Yield (%) | Purity (%) | Specific Yield (%) |

|---|---|---|---|---|

| NBC112 | Tea Bag | 15 | 55 | 8 |

| NBC112 | Microwave Assisted | 65 | 66 | 43 |

| NBC112 | Manual | 80 | 80 | 64 |

| NBC759 | Tea Bag | 55 | 65 | 36 |

| NBC759 | Microwave Assisted | 70 | 65 | 46 |

| NBC759 | Manual | 90 | 87 | 78 |

Data adapted from a comparative study of different SPPS methodologies, illustrating the variability in outcomes based on the chosen protocol. researchgate.net

Solution-Phase Peptide Synthesis Optimization

Solution-phase peptide synthesis offers an alternative to SPPS, particularly for the synthesis of shorter peptides or for large-scale production. The use of this compound in solution-phase synthesis requires careful optimization of reaction conditions to maximize yield and minimize side reactions.

A study on the non-enzymatic synthesis of the dipeptide Cbz-Phe-Leu using a reversed micellar system provides valuable insights into the optimization of such couplings. mdpi.com Key parameters that influence the reaction include the concentration of the condensing agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC), the water content, and the pH of the aqueous phase. An excess of the condensing agent is often necessary to drive the reaction to completion, but this can also lead to the formation of by-products such as N-acylurea. mdpi.com The pH of the reaction medium can affect the reactivity of the amino acid components; for instance, a partially cationic form of the incoming amino acid may be more reactive. mdpi.com

The following table summarizes the effect of pH on the synthesis of a dipeptide, illustrating the importance of this parameter in optimizing the reaction yield.

Table 2: Effect of pH on Dipeptide Synthesis Yield

| pH | Yield (%) |

|---|---|

| 3.0 | 25.5 |

| 4.0 | 45.2 |

| 5.0 | 56.5 |

| 6.0 | 48.7 |

| 7.0 | 35.1 |

Data adapted from a study on Cbz-Phe-Leu synthesis, showing an optimal pH of 5.0 for this particular reaction. mdpi.com

Impact of 2,5-Difluorophenylalanine on Peptide Stability and Proteolytic Resistance

A significant advantage of incorporating fluorinated amino acids into peptides is the potential to enhance their stability and resistance to proteolytic degradation. The fluorine atoms can alter the electronic properties of the aromatic ring and create steric hindrance, which can disrupt the recognition and binding of proteases to the peptide backbone.

Fluorination can lead to increased chemical and thermal stability of peptides. researchgate.net Studies on fluorinated derivatives of antimicrobial peptides have shown moderately better protease stability compared to their non-fluorinated counterparts. researchgate.net However, the impact of fluorination on proteolytic resistance is not always predictable and can depend on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination. In some cases, the incorporation of fluorinated aromatic amino acids has been shown to have little effect or even increase susceptibility to certain proteases.

While specific data on the proteolytic stability of peptides containing 2,5-difluorophenylalanine is limited, the general principle is that the modification can interfere with enzyme-substrate interactions, thereby prolonging the half-life of the peptide in a biological environment.

Modulation of Peptide Conformation and Biological Activity through Fluorination

The introduction of fluorine atoms into the side chain of phenylalanine can significantly modulate the conformation and, consequently, the biological activity of a peptide. The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing non-covalent interactions such as π-π stacking and cation-π interactions. nih.gov These interactions are often crucial for the adoption of a specific bioactive conformation and for binding to biological targets.

The introduction of fluorine can modulate various properties of peptides and proteins, including their folding, protein-protein interactions, and therapeutic properties. nih.gov The effect on structure and stability is dependent on the position and number of fluorine atoms. nih.gov

Design and Synthesis of Peptidomimetics and Constrained Peptides

The unique properties of 2,5-difluoro-L-phenylalanine make it an attractive building block for the design and synthesis of peptidomimetics and conformationally constrained peptides. These molecules aim to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability.

Conformational Restriction through Fluorine-Mediated Interactions

The fluorine atoms in 2,5-difluorophenylalanine can participate in various non-covalent interactions that can restrict the conformational freedom of the peptide backbone and the amino acid side chain. These interactions include:

Dipole-Dipole Interactions: The highly polar C-F bonds can engage in dipole-dipole interactions with other polar groups within the peptide or with solvent molecules, leading to the stabilization of specific conformations.

Orthogonal Dipole-Arene Interactions: The electron-withdrawing nature of the fluorine atoms creates a quadrupole moment on the aromatic ring that is opposite to that of a non-fluorinated phenylalanine. This can lead to favorable orthogonal interactions with the amide bonds of the peptide backbone, further constraining the local conformation.

These fluorine-mediated interactions can be exploited to design peptides with well-defined secondary structures, such as β-turns or helical motifs, which are often critical for biological activity. By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to its target is reduced, potentially leading to higher affinity and selectivity.

Engineering Cyclic Peptides and Peptide Macrocycles

The cyclization of peptides is a widely employed strategy to enhance their metabolic stability, receptor affinity, and bioavailability by reducing conformational flexibility. The introduction of modified amino acids, such as 2,5-difluoro-L-phenylalanine, into the peptide backbone can further influence the conformational preferences of the resulting cyclic structures.

The fluorine atoms on the phenyl ring of 2,5-difluoro-L-phenylalanine exert a significant electronic effect, altering the charge distribution of the aromatic ring. This modification can influence intramolecular interactions, such as CH-π and π-π stacking, which are critical for defining the three-dimensional structure of cyclic peptides. nih.gov Research on cyclic peptides containing substituted phenylalanine derivatives has shown that the electronic nature of the substituent can control the conformational equilibrium of the entire macrocycle. nih.gov For instance, electron-withdrawing groups can modulate the strength of CH-π interactions, thereby influencing the folding of the peptide backbone. nih.gov While specific studies focusing exclusively on this compound in this context are emerging, the principles established with other substituted phenylalanines provide a strong rationale for its use in conformational design. nih.govresearchgate.net

The process of macrocyclization often involves the use of N-protected amino acids, such as the Cbz-protected form, to control the peptide synthesis sequence. The Cbz (benzyloxycarbonyl) group is a common protecting group in solution-phase peptide synthesis and can be selectively removed to facilitate the final cyclization step. The synthesis of linear peptides incorporating this compound can be achieved through standard peptide coupling methods. Subsequent deprotection and intramolecular amide bond formation would yield the desired cyclic peptide. The unique properties of the difluorinated phenyl ring can then be exploited to favor specific folded conformations, potentially leading to enhanced biological activity.

| Property | Influence of 2,5-Difluoro-L-Phenylalanine | Potential Outcome |

|---|---|---|

| Electronic Character | Electron-withdrawing nature of fluorine atoms alters the quadrupole moment of the aromatic ring. | Modulation of non-covalent interactions (e.g., cation-π, π-π stacking) that dictate peptide conformation. |

| Conformational Preference | Steric and electronic effects can restrict the rotational freedom (chi angles) of the amino acid side chain. | Induction of specific turn structures or overall folded geometries in the cyclic peptide. |

| Hydrophobicity | Increased hydrophobicity of the fluorinated aromatic ring. | Enhanced membrane permeability and potential for altered binding interactions with hydrophobic pockets of target proteins. |

Site-Specific Protein Modification and Bioconjugation

The ability to introduce unnatural amino acids at specific positions within a protein sequence has revolutionized the study of protein structure and function. This technique, known as unnatural amino acid mutagenesis, allows for the precise installation of chemical handles or biophysical probes.

Development of Fluorescent and Spin-Labeled Protein Probes

While 2,5-difluoro-L-phenylalanine itself is not typically used as a primary fluorescent or spin-labeled probe, its incorporation can be a crucial component in the development of such tools.

Fluorescent Probes: The intrinsic fluorescence of proteins primarily arises from tryptophan and tyrosine residues. While phenylalanine has a much lower quantum yield, its derivatives can be engineered to have useful fluorescent properties. However, more commonly, unnatural amino acids with inherent fluorescence, such as acridon-2-ylalanine, or those that can be chemically modified with a fluorophore are used. peptide.comgla.ac.uk The incorporation of 2,5-difluoro-L-phenylalanine near a fluorescent probe can modulate the probe's local environment, leading to changes in its fluorescence properties. This can be used to report on conformational changes in the protein. While phenylalanine has some intrinsic fluorescence, it is generally weak and has limited utility as a probe. nist.govatlantis-press.com

Spin-Labeled Probes: Site-directed spin labeling (SDSL) is a powerful technique for studying protein dynamics and structure using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov This method typically involves the introduction of a cysteine residue at a specific site, which is then chemically modified with a nitroxide spin label. nih.gov An alternative approach that avoids the potential perturbation caused by introducing a reactive cysteine is to incorporate an unnatural amino acid with a chemical handle for attaching a spin label. For example, p-azido-L-phenylalanine can be incorporated and then a spin label can be attached via "click chemistry." researchgate.net In this context, 2,5-difluoro-L-phenylalanine could be used as a structural component in a protein that is also engineered with a separate unnatural amino acid for spin labeling. The fluorinated residue could be used to fine-tune the local environment or stability of the protein region being probed by the spin label.

Investigative Role in Structure Activity Relationship Sar Studies for Biological Targets

Elucidation of Ligand-Receptor Binding Interactions

The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine, while causing minimal steric perturbation, profoundly alters the electronic environment. nih.gov This unique characteristic allows Cbz-2,5-Difluoro-L-Phenylalanine to be used as a sophisticated probe to clarify the specific nature of interactions between a ligand and its receptor.

Fluorine is the most electronegative element, and its incorporation into the phenyl ring creates strong carbon-fluorine (C-F) dipole moments. fu-berlin.denih.gov These dipoles alter the electrostatic potential of the aromatic ring, a key feature in molecular recognition. By replacing hydrogen with fluorine, scientists can systematically tune the electrostatic character of the phenylalanine side chain without significantly changing its size. nih.gov This allows for the specific investigation of the role of electrostatic interactions, such as cation-π or dipole-dipole interactions, in the binding pocket of a receptor. nih.govnih.gov

Increasing the number of fluorine substitutions on the ring leads to a progressive decrease in the negative electrostatic potential above the face of the ring, which is crucial for interactions with cations or electron-poor systems. nih.gov Studies on the yeast G protein-coupled receptor (GPCR) Ste2p, which binds the α-factor peptide containing a phenylalanine residue, have demonstrated this principle. Progressive fluorination of the phenylalanine ring resulted in a linear and predictable decrease in binding affinity, providing strong evidence for a functionally important cation-π interaction between the peptide and the receptor. nih.govacs.org Therefore, incorporating 2,5-Difluoro-L-Phenylalanine into a peptide ligand allows researchers to test the hypothesis that such electrostatic forces are critical for receptor binding and activation.

The impact of fluorination on hydrophobicity is complex and not always intuitive, reflecting a balance between changes in polarity and molecular conformation. rsc.org While extensive fluorination, as seen in perfluorocarbons, dramatically increases hydrophobicity, more subtle substitutions can have varied effects. fu-berlin.deresearchgate.net The introduction of the two fluorine atoms in 2,5-Difluoro-L-Phenylalanine modifies the hydrophobicity of the side chain, influencing its partitioning into the often-hydrophobic binding pockets of receptors. rsc.orgresearchgate.net

| Interaction Type | Effect of 2,5-Difluoro Substitution | Rationale | Research Application |

| Cation-π Interaction | Weakened | The electron-withdrawing fluorine atoms reduce the negative electrostatic potential of the aromatic ring, making it a poorer partner for cations. nih.govnih.gov | Quantifying the contribution of cation-π forces to ligand-receptor binding affinity, as demonstrated with the Ste2p receptor. acs.org |

| π-π Stacking | Modulated | The resulting electron-deficient ring may favor stacking with electron-rich aromatic systems and disfavor stacking with other electron-poor rings. rsc.orgresearchgate.net | Probing the electronic requirements of aromatic-aromatic interactions within a receptor's binding site. |

| Hydrophobic Interaction | Altered | The change in hydrophobicity is a complex function of increased surface area and altered polarity, which can either enhance or decrease binding in a hydrophobic pocket. rsc.orgresearchgate.net | Fine-tuning the hydrophobic character of a ligand to optimize its fit and affinity for a nonpolar binding pocket. |

Influence on Enzyme Substrate Recognition and Catalytic Mechanisms

The use of this compound extends to the study of enzymes, where it can be used to design potent inhibitors or to probe the architecture and catalytic machinery of enzyme active sites.

Fluorinated amino acids are integral components of many modern enzyme inhibitors. nih.gov The unique electronic and conformational properties imparted by fluorine can enhance binding affinity and selectivity for the target enzyme. A prominent example is the development of inhibitors for dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism. The potent and selective DPP-4 inhibitor LY2497282, designed for the treatment of type II diabetes, specifically incorporates (R)-2,5-Difluorophenylalanine as a key structural element. nih.gov In this context, the fluorinated moiety interacts with the enzyme's active site to provide high potency and selectivity, demonstrating the power of this building block in drug design. By extension, this compound serves as a precursor for incorporating this critical pharmacophore into peptide-like inhibitor scaffolds.

| Compound/Class | Target Enzyme | Role of 2,5-Difluorophenylalanine | Reference |

| LY2497282 | Dipeptidyl Peptidase IV (DPP-4) | Serves as a key building block that confers high potency and selectivity for the enzyme's active site. | nih.gov |

| Peptide Analogues | Proteases | Increases resistance to proteolytic degradation, modulating activity by extending the inhibitor's half-life. | nih.govresearchgate.net |

| Kinase Inhibitors | VEGFR-2, etc. | Fluorinated aromatic rings can form specific interactions in the ATP-binding pocket, contributing to inhibitor potency and selectivity. | mdpi.com |

Incorporating a fluorinated amino acid like 2,5-Difluoro-L-Phenylalanine into a substrate analogue allows researchers to map the steric and electronic constraints of an enzyme's active site. mdpi.comnih.gov While the native substrate may bind effectively, the subtle changes introduced by fluorine can reveal previously unknown details about the active site environment. For example, a study using the related analogue L-[2,5-H2]phenylalanine as a substrate for phenylalanine hydroxylase helped to elucidate the enzyme's catalytic mechanism. nih.gov

Similarly, introducing a 2,5-difluorophenylalanine residue into a substrate can answer key questions about the active site:

Does the active site favor or disfavor an electron-deficient aromatic ring?

Is there a nearby cationic residue that forms a cation-π interaction with the substrate?

How sterically constrained is the binding pocket at the positions ortho and meta to the side chain?

By measuring the kinetic parameters (Kₘ and kₖₐₜ) of the enzyme with the fluorinated substrate versus the natural substrate, a detailed picture of the active site's chemical environment can be constructed. nih.gov This information is invaluable for the rational design of specific and potent enzyme inhibitors.

Contribution to Pre-clinical Lead Compound Development and Optimization Strategies

The journey from a promising "hit" compound to a pre-clinical drug candidate involves extensive optimization of its properties. nih.govarxiv.org this compound is a valuable tool in this process, as the incorporation of its corresponding amino acid residue can significantly improve the druglike characteristics of a lead compound, particularly for peptide-based therapeutics. nih.govuci.edu

A primary challenge with peptide drugs is their rapid degradation by proteases in the body. The introduction of unnatural amino acids is a proven strategy to enhance metabolic stability. mdpi.com The carbon-fluorine bond is exceptionally strong, and the presence of fluorine atoms on the phenyl ring can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's in vivo half-life and bioavailability. nih.govnih.govresearchgate.net

Furthermore, the process of lead optimization aims to refine a molecule's potency, selectivity, and pharmacokinetic profile. The systematic replacement of phenylalanine with 2,5-difluorophenylalanine in a lead peptide allows medicinal chemists to fine-tune binding interactions to maximize affinity for the target while minimizing off-target effects. The development of potent and selective inhibitors like LY2497282 is a direct outcome of such optimization strategies, where the unique properties of the difluorinated analogue were harnessed to create a superior drug candidate. nih.gov

Advanced Spectroscopic and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of fluorinated biomolecules at an atomic level. nih.gov The incorporation of fluorine offers distinct advantages due to its 100% natural abundance, spin-1/2 nucleus, and high gyromagnetic ratio, resulting in high sensitivity. acs.orgnih.gov

¹⁹F NMR as a Reporter of Local Environment and Molecular Interactions

The ¹⁹F nucleus is an exceptional probe for its local environment due to the high sensitivity of its chemical shift to noncovalent tertiary interactions within a folded protein structure. acs.orgnih.gov The large chemical shift dispersion of ¹⁹F NMR, spanning up to 800 ppm, allows for the resolution of individual fluorine signals even in large macromolecular complexes, a significant advantage over the more crowded ¹H NMR spectra. nih.gov This sensitivity makes ¹⁹F NMR an ideal tool for monitoring subtle conformational changes, solvent exposure, and molecular interactions. acs.orgnih.gov

Changes in the chemical environment surrounding the Cbz-2,5-Difluoro-L-Phenylalanine residue, such as those induced by ligand binding or protein-protein interactions, result in significant perturbations of the ¹⁹F chemical shifts. nih.gov This hyperresponsiveness allows researchers to map interaction surfaces and characterize the dynamics of binding events. nih.gov Furthermore, solvent isotope effects, observed as a chemical shift difference when H₂O is replaced with D₂O, can be used to assess the degree of solvent exposure of the fluorinated residue, providing insights into the protein's tertiary structure and folding. nih.govnih.gov

Table 1: Comparison of NMR Properties of Different Nuclei

| Property | ¹H | ¹³C | ¹⁵N | ¹⁹F |

| Natural Abundance (%) | 99.98 | 1.1 | 0.37 | 100 |

| Relative Sensitivity | 1.00 | 0.016 | 0.001 | 0.83 |

| Chemical Shift Range (ppm) | ~14 | ~200 | ~900 | ~800 |

This table provides a comparative overview of the key NMR properties for nuclei commonly used in biomolecular studies, highlighting the advantages of ¹⁹F.

Multi-Nuclear NMR for Structural Characterization of Fluorinated Peptides

While ¹⁹F NMR provides specific information about the local environment of the fluorine atoms, a more comprehensive structural characterization of peptides containing this compound is achieved through multi-nuclear NMR experiments. nih.gov By combining ¹H, ¹³C, and ¹⁹F NMR, researchers can obtain a wealth of structural constraints.

Two-dimensional (2D) NMR experiments, such as ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation), can be employed to identify and assign the carbon signals in fluorinated organic molecules, which can sometimes be challenging to observe directly. blogspot.com Furthermore, the through-bond J-couplings between ¹H, ¹³C, and ¹⁹F nuclei provide valuable information about the covalent structure and conformation of the peptide backbone and side chains. nih.gov For instance, the measurement of ¹³C-¹⁹F coupling constants can help to precisely define the structure around the fluorinated residue. blogspot.com

X-ray Crystallography and Cryo-Electron Microscopy of Macromolecules Containing this compound

While NMR spectroscopy provides detailed information about macromolecules in solution, X-ray crystallography and cryo-electron microscopy (cryo-EM) offer high-resolution insights into their solid-state and vitrified-solution structures, respectively.

Cryo-EM has emerged as a powerful technique for determining the structure of large and flexible macromolecular complexes that are difficult to crystallize. youtube.comyoutube.com For macromolecules containing this compound, cryo-EM can be used to visualize different conformational states of the complex. nih.gov The ability to trap and image these different states can provide valuable information about the dynamic processes that the macromolecule undergoes, and how the presence of the fluorinated amino acid might modulate these dynamics. In some cases, ¹⁹F NMR can be used in a complementary manner to guide cryo-EM studies by identifying conditions that stabilize specific conformational states. nih.gov

Computational Chemistry and Molecular Dynamics Simulations

Computational methods play an increasingly important role in complementing experimental data and providing predictive insights into the behavior of fluorinated biomolecules.

Prediction of Conformational Landscapes and Folding Pathways

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of peptides and proteins containing this compound. mountainscholar.orgmdpi.com By simulating the movement of atoms over time, MD can predict the preferred conformations of the fluorinated residue and the surrounding peptide chain. These simulations can also provide insights into the folding pathways of fluorinated peptides, revealing how the introduction of the difluorophenyl group might influence the folding process and the stability of the final structure. mountainscholar.org Umbrella sampling simulations, a specific type of MD simulation, can be used to calculate the potential of mean force for different backbone dihedral angles, allowing for the generation of Ramachandran plots that describe the conformational preferences of the fluorinated residue. nih.gov

Calculation of Binding Affinities and Molecular Docking Studies

Computational methods are also widely used to predict and analyze the binding of fluorinated ligands to their protein targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For peptides containing this compound, docking studies can be used to predict how the peptide will interact with its receptor.

Furthermore, more rigorous computational methods can be employed to calculate the binding affinity of a fluorinated peptide to its target. These calculations can help to rationalize experimental binding data and to guide the design of new peptides with improved binding properties. The electrostatic potential of the fluorinated aromatic ring, which is significantly altered by the presence of fluorine atoms, is a key factor in these interactions and can be accurately modeled using computational chemistry. nih.gov

Emerging Research Directions and Future Perspectives for Cbz 2,5 Difluoro L Phenylalanine

Integration into Novel Biomaterials and Nanotechnology Applications

The field of peptide-based nanotechnology leverages the inherent ability of short peptide sequences to self-assemble into highly ordered nanostructures. Research has shown that peptides containing diphenylalanine can form well-defined fibrillar and hollow spherical structures through π-π stacking interactions. mdpi.comnih.gov These assemblies have significant potential in applications ranging from drug delivery to tissue engineering. mdpi.com

The introduction of Cbz-2,5-Difluoro-L-Phenylalanine into such peptide backbones is a promising strategy for creating novel biomaterials with tailored properties. The high electronegativity and unique steric profile of the fluorine atoms can alter the non-covalent interactions that govern self-assembly. This allows for fine-tuning of the morphology, stability, and surface properties of the resulting nanostructures. For instance, fluorination can enhance the stability of peptides against proteolytic degradation, a critical attribute for any in-vivo application. nih.govbeilstein-journals.org The self-assembly of a cystine-cored peptide containing diphenylalanine into hollow spherical nanostructures for redox-responsive drug delivery highlights a potential application. nih.gov By replacing standard phenylalanine with its 2,5-difluoro counterpart, researchers can modulate the encapsulation efficiency and release kinetics of therapeutic payloads.

Utilization in Chemical Proteomics and Metabolomics Research as Probes

Chemical proteomics and metabolomics aim to identify and quantify proteins and metabolites, often relying on chemical probes to tag and isolate specific targets. While direct research on this compound as a probe is still emerging, the unique characteristics of fluorine make it an ideal candidate for such applications. The fluorine-19 (¹⁹F) nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, making it highly sensitive for Nuclear Magnetic Resonance (NMR) spectroscopy. Crucially, there is virtually no endogenous ¹⁹F background in biological systems.

This "NMR-silent" background allows for the unambiguous detection of fluorinated probes. By incorporating 2,5-Difluoro-L-Phenylalanine into peptide-based enzyme inhibitors or receptor ligands, researchers can create powerful tools to study protein-ligand interactions, conformational changes, and enzyme kinetics via ¹⁹F-NMR. These fluorinated peptides can act as "spies" to report on their local molecular environment within a complex biological sample, providing insights that are often inaccessible with other methods.

Advancements in High-Throughput Synthesis and Screening of Fluorinated Peptide Libraries

The discovery of new peptide-based therapeutics often relies on the synthesis and screening of large combinatorial libraries. nih.gov Methodologies for high-throughput synthesis, particularly using solid-phase peptide synthesis (SPPS), enable the rapid generation of thousands of distinct peptide sequences. nih.govyoutube.com A key advantage of these methods is the ability to screen entire libraries for biological activity, such as antibacterial or receptor-binding properties, followed by the rapid identification of active "hits" using techniques like mass spectrometry. nih.gov

The inclusion of this compound as a building block in these workflows is a significant advancement. It allows for the creation of extensive libraries of fluorinated peptides. The incorporation of fluorine can enhance peptide properties, including metabolic stability and binding affinity, thereby increasing the probability of identifying potent and durable drug candidates. nih.govbeilstein-journals.org For example, a library of 1,716 analogues of the cyclic peptide tyrocidine A was generated and screened, leading to the discovery of compounds with improved therapeutic indices. nih.gov Applying this approach with fluorinated amino acids could yield novel peptide antibiotics or other therapeutics with superior pharmacological profiles.

Development of Chemoenzymatic Synthetic Cascades for Complex Architectures

Chemoenzymatic synthesis, which combines the efficiency and selectivity of enzymes with the versatility of chemical reactions, offers a powerful route to complex molecules. While traditional chemical synthesis of fluorinated compounds can be challenging, enzymatic approaches are providing new solutions. nih.govmdpi.com

A notable strategy involves engineering biosynthetic pathways. For example, researchers have successfully exchanged the native acyltransferase (AT) domain of a polyketide synthase (PKS) with a more tolerant domain from a fatty acid synthase (FAS). nih.gov This engineered PKS/FAS hybrid enzyme was able to utilize fluorinated extender units like fluoromalonyl-CoA to produce complex fluorinated macrolides. nih.gov This demonstrates the potential for developing enzymatic cascades that can site-specifically incorporate fluorinated building blocks. Similar strategies could be envisioned for non-ribosomal peptide synthetases (NRPSs) to incorporate 2,5-Difluoro-L-Phenylalanine into complex peptide natural products, opening the door to novel antibiotics and other bioactive compounds that are difficult to access through purely chemical means.

Application in Biosensors and Diagnostic Tool Development

The development of sensitive and selective biosensors is critical for diagnostics and biomedical research. One promising approach is the use of molecularly imprinted polymers (MIPs), which are synthetic antibodies with tailor-made binding sites for a specific target molecule. Research has demonstrated the creation of a highly sensitive photoelectrochemical biosensor for L-phenylalanine using an MIP on a specialized heterojunction. nih.gov This technology could be readily adapted to create sensors specific for 2,5-Difluoro-L-Phenylalanine or peptides containing it, enabling precise monitoring in various applications.

Furthermore, fluorinated amino acids are pivotal in the development of agents for Positron Emission Tomography (PET), a powerful non-invasive imaging technique. nih.govbeilstein-journals.org By labeling 2,5-Difluoro-L-Phenylalanine with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), a radiolabeled version, Cbz-2,5-[¹⁸F]Difluoro-L-Phenylalanine, can be synthesized. nih.govbeilstein-journals.org This radiotracer can then be incorporated into peptides designed to target specific biomarkers, such as those overexpressed in tumors. The resulting radiolabeled peptides would allow for the sensitive and specific imaging of diseases, aiding in early diagnosis and the monitoring of treatment response. nih.govbeilstein-journals.org

Q & A

Q. What are the established synthetic routes for Cbz-2,5-Difluoro-L-Phenylalanine, and how do reaction conditions influence yield?

The synthesis typically begins with L-phenylalanine derivatives. A common method involves selective bromination at the 2- and 5-positions of the phenyl ring, followed by fluorination using a fluorinating agent like KF or CsF under controlled conditions (e.g., anhydrous DMF at 80–100°C) to replace bromine atoms . Alternative routes employ Suzuki-Miyaura coupling or direct electrophilic fluorination, though these may require palladium catalysts or harsh fluorinating agents (e.g., Selectfluor®). Yield optimization depends on protecting group strategies (Cbz vs. Boc) and activation methods. For peptide coupling, carbodiimides (e.g., HATU) are preferred to activate the carboxyl group, as noted in related difluoro-phenylalanine syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm regioselectivity of fluorination (e.g., NMR for distinguishing 2,5- vs. 3,5-substitution) and stereochemical purity .

- HPLC : For assessing purity (>95% by reverse-phase methods) and separating diastereomers, if present .

- Mass spectrometry (HRMS or LC-MS) : To verify molecular weight (201.17 g/mol) and detect impurities .

- X-ray crystallography : Optional for absolute configuration determination, though challenging due to crystallization difficulties in fluorinated compounds .

Q. How does the Cbz protecting group enhance the utility of this compound in peptide synthesis?

The carbobenzyloxy (Cbz) group improves solubility in organic solvents (e.g., DCM, DMF) and prevents undesired side reactions during peptide elongation. It is stable under basic conditions but can be selectively removed via hydrogenolysis (H/Pd-C), enabling sequential deprotection in multi-step syntheses. Comparative studies with Boc-protected analogs show Cbz offers better stability in acidic coupling conditions .

Q. What are the documented biological roles of fluorinated phenylalanine derivatives?

Fluorination at the 2,5-positions increases hydrophobicity and electron-withdrawing effects, enhancing binding affinity to enzymes or receptors. For example, fluorinated phenylalanine analogs are used to study enzyme kinetics (e.g., phenylalanine hydroxylase) or stabilize peptide conformations in drug candidates .

Q. How should researchers handle and store this compound to ensure stability?

Store at +4°C in airtight, light-protected containers. Avoid prolonged exposure to strong acids/bases (pH <2 or >10), which may cleave the Cbz group or degrade the fluorinated aromatic ring. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess decomposition pathways .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with improved bioactivity?

Use density functional theory (DFT) to calculate electrostatic potential maps and predict fluorination effects on π-π stacking or hydrogen bonding. Molecular dynamics simulations can model peptide backbone conformations to optimize interactions with target proteins (e.g., GPCRs or proteases) .

Q. What strategies resolve contradictions in reported enzymatic inhibition data for fluorinated phenylalanine analogs?

Discrepancies may arise from differences in assay conditions (e.g., buffer pH, ionic strength) or enzyme isoforms. Standardize assays using recombinant enzymes and include controls for non-specific binding. Cross-validate results with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How does the fluorination pattern (2,5- vs. 3,5-) impact metabolic stability in vivo?

Comparative studies in rodent models show 2,5-difluoro substitution reduces oxidative metabolism by cytochrome P450 enzymes compared to 3,5-derivatives, likely due to steric hindrance at the meta position. Use LC-MS/MS to quantify plasma half-life and identify major metabolites .

Q. What experimental designs mitigate racemization risks during solid-phase peptide synthesis (SPPS) with this compound?

Employ low-temperature (0–4°C) coupling conditions with HATU/DIPEA activation. Monitor racemization via chiral HPLC or Marfey’s reagent. Alternatively, use pre-formed Fmoc-protected derivatives to minimize side reactions .

Q. How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound for antimicrobial peptides?

Synthesize analogs with varying fluorine positions (e.g., 2,4- or 3,4-difluoro) and test against Gram-negative/positive bacteria. Corrogate SAR data with membrane permeability assays (e.g., outer membrane permeability in E. coli) and hemolytic activity to balance potency and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.